N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide
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Overview
Description
Sulfonamides are a group of synthetic antimicrobial drugs that contain the sulfonamide functional group. They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . Pyridines can be synthesized by various methods, including the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia or an ammonium carbonate .
Molecular Structure Analysis
The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon . Pyridines can participate in electrophilic substitution reactions, more so at the 3-position due to the electron-donating effect of the nitrogen .
Physical And Chemical Properties Analysis
Sulfonamides are typically crystalline compounds. They are relatively unreactive due to the rigidity of the functional group . Pyridine is a colorless liquid that boils at 115.2 °C and freezes at −41.6 °C .
Scientific Research Applications
Synthesis of New Pyridines
This compound has been used in the synthesis of new pyridines with a sulfonamide moiety . The synthesis was carried out via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . All target molecules were achieved in short reaction times and high yields .
Catalysis
The compound has been used to prove the catalytic activity of a novel quinoline-based dendrimer-like ionic liquid . This was done by examining the best reaction conditions for the synthesis of a new pyridine series containing a sulfonamide moiety .
Medicine
Compounds bearing the sulfonamide group, like this one, have been used as inhibitors of HIV protease, antibacterials, antibiotic, antitumor, antihypertensive, anticonvulsants, and antifungal agents . The biological importance of sulfonamide-containing drugs is well demonstrated in the literature .
Materials Science
Ionic liquids, like the one used in the synthesis of this compound, have applications in different technologies such as synthesis, catalysis, electrochemistry, medicine, extractants, surfactants, materials science, and chemical engineering .
Energy and Environmental Science
Ionic liquids have shown excellent outcomes in the field of energy and environmental science . For example, an organic amine-based gelled room temperature ionic liquid has been applied as a containment and decontaminating coating substrate for blister agent-contacted materials .
Decontamination of Water and Soil
A task-specific ionic liquid nanocomposite has been used for decontamination of water and soil from heavy metal ions such as Pb(II) and Cd(II) .
Mechanism of Action
Target of Action
Sulfonamides, a group to which this compound belongs, are known to target bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete for the active site. By binding to the enzyme, sulfonamides prevent the incorporation of PABA into dihydropteroic acid, a precursor of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folic acid in bacteria. Folic acid is a vital component in the synthesis of nucleic acids (DNA and RNA) and amino acids. Therefore, the inhibition of folic acid synthesis impedes these critical cellular functions, leading to the inhibition of bacterial growth .
Pharmacokinetics
Most sulfonamides are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The specifics of metabolism and excretion would need further investigation.
Result of Action
The result of the action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide is the inhibition of bacterial growth. By blocking the synthesis of folic acid, the compound prevents the bacteria from producing essential components for their growth and reproduction, such as nucleic acids and amino acids .
Action Environment
The action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)pyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit their antibacterial action . Furthermore, the compound’s effectiveness may be affected by the bacterial strain’s resistance level, as resistance to one sulfonamide often indicates resistance to all
Safety and Hazards
Future Directions
The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S3/c18-13(9-17-23(19,20)12-2-1-6-16-8-12)15-4-3-14(22-15)11-5-7-21-10-11/h1-8,10,13,17-18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXNSYXVKQQUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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